シペルメトリン

概要

説明

Cypermethrin is a synthetic pyrethroid used extensively as an insecticide in both agricultural and domestic settings. It is known for its effectiveness in controlling a wide range of pests, including those that infest crops, livestock, and household environments. Cypermethrin acts as a neurotoxin in insects, causing paralysis and death upon contact or ingestion .

作用機序

Target of Action

Cypermethrin, a synthetic pyrethroid, primarily targets the central nervous system of pests . It acts on the sodium channels of nerve cells , which play a crucial role in the transmission of nerve impulses .

Mode of Action

Cypermethrin interferes with the normal functioning of the nervous system by prolonging the opening of sodium channels . This disruption leads to multiple nerve impulses instead of a single one, causing an overstimulation of nerves . The result is muscle spasms and eventual paralysis , rendering the pest unable to function or eat, leading to its death .

Biochemical Pathways

The primary biochemical pathway affected by cypermethrin involves the sodium ion channels in nerve cells . The compound’s action on these channels disrupts the normal flow of sodium ions, which is essential for nerve impulse transmission . This disruption affects the downstream neurological processes, leading to the symptoms of toxicity observed in pests .

Pharmacokinetics

Cypermethrin exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that influence its bioavailability. It is readily absorbed from the gastrointestinal tract and by inhalation of dust and fine spray mist . It is very poorly absorbed through the skin . The compound’s resistance to UV light allows it to remain effective for between 5 and 10 days .

Result of Action

The primary result of cypermethrin’s action is the paralysis and death of pests . By disrupting the normal functioning of the nervous system, cypermethrin causes pests to experience muscle spasms and paralysis . This leads to an inability to function or eat, eventually resulting in the pest’s death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of cypermethrin. For instance, its resistance to UV light allows it to remain effective in the environment for extended periods . The presence of cypermethrin in food and groundwater has raised environmental concerns due to its high toxicity levels . It has been shown to damage soil fertility and the ecosystem of essential bacteria . Therefore, the use and disposal of cypermethrin must be managed carefully to minimize its environmental impact .

科学的研究の応用

Cypermethrin has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the degradation pathways of synthetic pyrethroids.

Biology: Cypermethrin is employed in studies investigating the effects of neurotoxins on insect physiology and behavior.

Medicine: Research on cypermethrin’s toxicological effects helps in understanding its impact on human health and developing safety guidelines.

Industry: It is used in the development of new insecticidal formulations and pest control products

生化学分析

Biochemical Properties

Cypermethrin interacts with various enzymes and proteins. It has been shown to inhibit ATPase enzymes involved in the movement of ions against a concentration gradient, which are regulated by active transport . This action is especially critical to fish and aquatic insects where ATPase enzymes provide the energy necessary for active transport .

Cellular Effects

Cypermethrin has significant effects on various types of cells and cellular processes. It reduces cell viability and induces apoptosis in RAW 264.7 cells . It also increases reactive oxygen species (ROS) production and DNA damage in a dose-dependent manner . Cypermethrin has been linked to an increase in bone marrow micronuclei in both mice and humans .

Molecular Mechanism

Cypermethrin exerts its effects at the molecular level through several mechanisms. It is a neurotoxic agent most probably acting through the central nervous system to cause repetitive nerve activity . It is readily absorbed from the gastrointestinal tract, by inhalation of dust and fine spray mist, and only minimally through intact skin .

Temporal Effects in Laboratory Settings

Cypermethrin’s effects change over time in laboratory settings. It is easily degraded on soil and plants but can be effective for weeks when applied to indoor inert surfaces . Exposure to sunlight, water, and oxygen will accelerate its decomposition .

Dosage Effects in Animal Models

The effects of Cypermethrin vary with different dosages in animal models. The acute oral LD50 of Cypermethrin of cis:trans isomer ratio 40:60 to the same species, under the same conditions, was 891 mg/kg bw . The toxic signs were characterized by salivation, increased startle response, ataxia, splayed gait, tremors, and convulsions .

Metabolic Pathways

Cypermethrin is involved in several metabolic pathways. In humans, Cypermethrin is deactivated by enzymatic hydrolysis to several carboxylic acid metabolites, which are eliminated in the urine . Microbial degradation has been established as a reliable technique for mineralizing Cypermethrin into less toxic chemicals .

Transport and Distribution

Cypermethrin is transported and distributed within cells and tissues. The wide range of uses of Cypermethrin means there are a number of routes by which it can enter the water environment . These include surface run-off following application to arable crops and loss from hard standings on farms following treatment of sheep and cattle or washing of pesticide equipment .

Subcellular Localization

Given its lipophilic nature, it is likely to be found in lipid-rich areas of the cell

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of cypermethrin involves several key steps. Initially, sodium cyanide and a phase transfer catalyst are dissolved in water. Phenoxy-benzaldehyde is then added as a solvent and stirred at a temperature of 25°C to 35°C for 25 to 35 minutes. The temperature is subsequently reduced to 15°C to 17°C, and DV-acyl chloride is added. The mixture is then heated to 20°C, maintained until the desired concentration of cypermethrin is achieved, and finally, the product is isolated by washing and vacuum distillation .

Industrial Production Methods

In industrial settings, cypermethrin is produced using similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is often formulated with other ingredients to enhance its stability and effectiveness as an insecticide .

化学反応の分析

Types of Reactions

Cypermethrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its degradation and detoxification in the environment.

Common Reagents and Conditions

Oxidation: Cypermethrin can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of cypermethrin can be achieved using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions, leading to the formation of carboxylic acid derivatives.

Major Products Formed

The major products formed from these reactions include various carboxylic acid metabolites, which are less toxic and more easily eliminated from the environment .

類似化合物との比較

Similar Compounds

- Permethrin

- Deltamethrin

- Alpha-cypermethrin

- Zeta-cypermethrin

Uniqueness

Cypermethrin is unique due to its high efficacy at low concentrations and its relatively low toxicity to mammals compared to other insecticides. It also has a longer residual effect, making it suitable for both agricultural and domestic use .

特性

CAS番号 |

67375-30-8 |

|---|---|

分子式 |

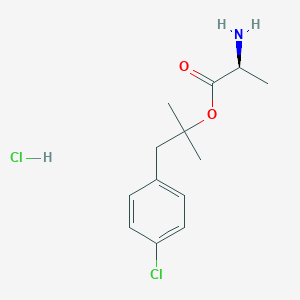

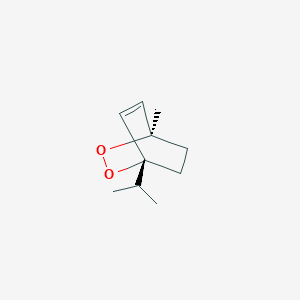

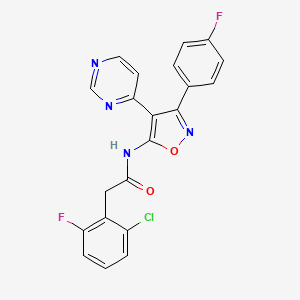

C22H19Cl2NO3 |

分子量 |

416.3 g/mol |

IUPAC名 |

[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20-/m1/s1 |

InChIキー |

KAATUXNTWXVJKI-WSTZPKSXSA-N |

SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

異性体SMILES |

CC1([C@@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

正規SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

外観 |

Solid powder |

沸点 |

200 °C @ 0.07 mm Hg |

Color/Form |

Viscous yellowish brown semisolid mass. Colorless crystals |

密度 |

1.28 g/ml @ 20 °C |

melting_point |

78-81 °C |

| 67375-30-8 65731-84-2 72204-44-5 |

|

物理的記述 |

Viscous yellowish brown semisolid mass; Colorless solid; [HSDB] Technical product is solid; [IPCS] White to pale yellow powder; [MSDSonline] |

ピクトグラム |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

Very stable in neutral and acidic media. Hydrolyzed in strongly alkaline media. Thermally stable up to 220 °C. Field data indicate that in practice it is stable to air and light. Pyrethrins ... /are/ stable for long periods in water-based aerosols where ... emulsifiers give neutral water systems. /Pyrethrins/ |

溶解性 |

In acetone 620, dichloromethane 550, cyclohexane 515, ethyl acetate 440, chlorobenzene 420, acetophenone 390, o-xylene 350, hexane 7 (all in g/l, 25 °C). In maize oil 19-20, ethylene glycol <1 (both in g/kg at 20 °C). Soluble in chloroform, methylene chloride, and toluene; slightly soluble in petroleum ether and methanol. In water, 0.01 mg/l @ 25 °C. |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

alpha-cypermethrin alphacypermethrin alphamethrin beta-cipermetrina Cymbush cypermethrin cypermethrin, (1alpha(S*),3alpha)-(+-)-isomer cypermethrin, (1R-(1alpha(R*),3beta))-isomer cypermethrin, (1R-(1alpha(S*),3beta))-isomer Fastac 50EC Fendona NRDC 149 supercypermethrin supermethrin WL 85871 WL-85871 |

蒸気密度 |

1.25 |

蒸気圧 |

0.00000017 [mmHg] 1.73X10-5 mm Hg @ 20 °C |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Cypermethrin and what are its downstream effects?

A1: Cypermethrin, a type II synthetic pyrethroid pesticide [, , , ], primarily targets the voltage-dependent sodium channels in insects [, ]. It binds to these channels, prolonging their opening, leading to hyper-excitation of the nervous system, paralysis, and ultimately death [].

Q2: Does Cypermethrin interact with other ion channels besides sodium channels?

A2: Yes, research suggests that Cypermethrin also interacts with chloride, voltage-gated calcium and potassium channels, although to a lesser extent []. This modulation can contribute to its overall neurotoxic effects.

Q3: How does Cypermethrin exposure affect neurotransmitter levels?

A3: Studies demonstrate that Cypermethrin can modulate the levels of key neurotransmitters like gamma-aminobutyric acid (GABA) and dopamine []. This disruption can further contribute to its neurotoxic effects and potentially contribute to nigrostriatal dopaminergic neurodegeneration.

Q4: What is the molecular formula and weight of Cypermethrin?

A4: Cypermethrin has a molecular formula of C22H19Cl2NO3 and a molecular weight of 416.3 g/mol.

Q5: Is there information available about Cypermethrin's material compatibility and stability under various conditions?

A5: The provided research focuses primarily on Cypermethrin's biological effects. Information on its material compatibility and stability under different environmental conditions is limited in these papers.

Q6: Can Cypermethrin be broken down in the environment?

A6: Yes, Cypermethrin can be biodegraded by microorganisms in the soil [, , , ]. Studies have shown that Pseudomonas aeruginosa strains can effectively degrade Cypermethrin [, , ].

Q7: Does Cypermethrin pose risks to non-target organisms?

A7: Yes, while effective against target insects, Cypermethrin exhibits toxicity to non-target organisms, including fish [, , , ], aquatic invertebrates [], and potentially mammals [, , ].

Q8: How do trace metals in soil affect Cypermethrin degradation?

A8: Research indicates that the presence of trace metals like Cu²⁺, Zn²⁺, Cd²⁺, and Fe²⁺ in soil can influence the photodegradation rate of Cypermethrin []. Some metals may enhance degradation, while others might inhibit it.

Q9: What are the toxicological effects of Cypermethrin on mammals?

A9: Studies on rats show that Cypermethrin can induce oxidative stress and negatively impact the reproductive system [, , , ], liver, kidneys [], and potentially induce neurotoxicity [].

Q10: Have insects developed resistance to Cypermethrin?

A11: Yes, resistance to Cypermethrin has been reported in various insect species, including the housefly (Musca domestica) [] and the whitefly (Bemisia tabaci) [].

Q11: What are the mechanisms behind Cypermethrin resistance?

A12: Resistance mechanisms can involve metabolic detoxification, target site insensitivity (kdr mutations), or a combination of both [, ]. In whiteflies, the kdr mutation is a major contributor to Cypermethrin resistance [].

Q12: Can cross-resistance to other insecticides occur with Cypermethrin resistance?

A13: Yes, cross-resistance, particularly to other pyrethroids, is possible. For instance, houseflies selected for Cypermethrin resistance showed moderate cross-resistance to bifenthrin, deltamethrin, and cyfluthrin [].

Q13: What analytical methods are used to study Cypermethrin?

A14: Common techniques used to analyze Cypermethrin and its residues include high-performance liquid chromatography (HPLC) [], gas chromatography-mass spectrometry (GC-MS) [], and stable carbon isotope analysis (CSIA) [, ].

Q14: Can stable carbon isotope ratios help differentiate the source of Cypermethrin?

A15: Yes, CSIA can be used to determine the origin of Cypermethrin, even in complex mixtures like plant extracts []. This technique can differentiate between synthetic and naturally occurring sources.

Q15: Are there alternative control methods for pests that can replace or reduce the use of Cypermethrin?

A16: Yes, integrated pest management (IPM) strategies, which combine various control methods like biological control, cultural practices, and less toxic pesticides, can be effective alternatives [, ].

Q16: Are there other insecticides that are effective against Cypermethrin-resistant pests?

A17: Several other insecticides, including chlorantraniliprole and indoxacarb, have shown effectiveness against Cypermethrin-resistant sugarcane borers [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

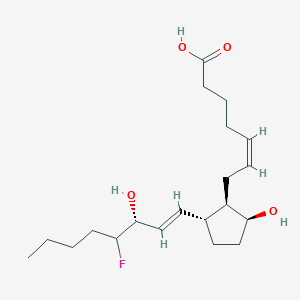

![[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminopropanoyl)sulfamate](/img/structure/B1665188.png)

![4,8-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine](/img/structure/B1665197.png)

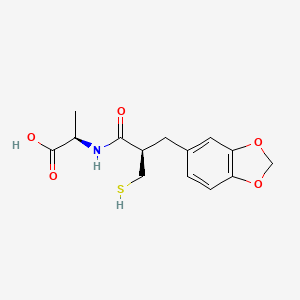

![2-[[(1S)-1-carboxyethyl]amino]propanoic acid](/img/structure/B1665203.png)